An In-depth Technical Guide on the Physicochemical Properties of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol
An In-depth Technical Guide on the Physicochemical Properties of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel research compound, 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol. Due to the limited availability of published data on this specific molecule, this document synthesizes predicted data, information from analogous structures, and established, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. The guide details its chemical identity, predicted properties, a plausible synthetic route, and, most critically, step-by-step protocols for determining its key physicochemical parameters, including melting point, solubility, and pKa.
Introduction
4-(3-Cyano-2-fluorophenyl)-2-nitrophenol is a complex organic molecule incorporating several key functional groups that suggest its potential utility in medicinal chemistry and materials science. The structure features a biaryl system, which is a common scaffold in drug discovery, linked by a carbon-carbon single bond. One ring is a 2-nitrophenol, a structure known for its acidic properties and use as a synthetic precursor.[1][2] The second ring, a 2-fluorobenzonitrile, introduces a nitrile group—a versatile functional handle—and a fluorine atom, which can significantly modulate properties such as metabolic stability and binding affinity.
The combination of a phenolic hydroxyl group, a nitro group, a cyano group, and a fluorine atom on a biaryl framework suggests a molecule with unique electronic and steric properties. Understanding its fundamental physicochemical characteristics is the first critical step in unlocking its potential for any application. This guide provides the necessary theoretical framework and practical, validated protocols to achieve this characterization.
Chemical Identity and Structure
A precise understanding of a molecule's structure is paramount. The key identifiers for 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol are summarized below.
| Identifier | Value |
| IUPAC Name | 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol |
| Molecular Formula | C₁₃H₇FN₂O₃ |
| Molecular Weight | 258.21 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=CC=C2C#N)F)[O-])O |
Molecular Structure Diagram
Caption: 2D structure of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol.
Predicted Physicochemical Properties
In the absence of empirical data, computational models provide valuable initial estimates of a compound's properties. These predictions, generated using Quantitative Structure-Property Relationship (QSPR) models, guide experimental design and handling procedures.[3][4] Various software packages and web tools are available for these predictions.[5][6][7]
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 160 - 180 | Influences solubility, stability, and formulation choices. |
| Boiling Point (°C) | > 400 | Indicates low volatility; relevant for thermal stability. |
| pKa (acidic) | 6.5 - 7.5 | Governs ionization state at physiological pH, affecting solubility and permeability. |
| LogP | 3.0 - 3.5 | Measures lipophilicity; critical for membrane permeability and ADME properties. |
| Aqueous Solubility (LogS) | -4.0 to -5.0 | Impacts bioavailability and formulation. Low predicted solubility is a key challenge. |
| Polar Surface Area (PSA) | 98.5 Ų | Correlates with membrane permeability. |
Note: These values are in-silico predictions and require experimental verification.
Synthesis and Purification
The synthesis of biaryl compounds like 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol is commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and versatile method for this transformation.[8][9][10]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible and efficient route involves the coupling of (3-cyano-2-fluorophenyl)boronic acid with 4-bromo-2-nitrophenol .[11] This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[12]
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, standardized protocols for the experimental determination of the core physicochemical properties of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol.
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent.[14][15] Crush the crystalline solid into a fine powder using a mortar and pestle.[16]
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm, ensuring tight packing by tapping the tube.[14][15]
-
Initial Rapid Determination: Place the capillary in a melting point apparatus (e.g., Mel-Temp) and heat at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range.[16]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, set the start temperature to ~15-20°C below the approximate melting point.[15] Heat at a slow rate of 1-2°C per minute.[14]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion). The recorded melting point should be reported as this range.
-
Validation: Repeat the accurate determination at least twice to ensure consistency.
Aqueous Solubility Assessment (Kinetic Method)
Aqueous solubility is a critical parameter, especially in drug discovery, as it directly influences bioavailability.[17] Kinetic solubility is a high-throughput method used for early-stage compound assessment.[18][19]
Protocol (Direct UV Assay):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to create a range of concentrations.[17]
-
Incubation: Seal the plate and shake at room temperature for a specified period (e.g., 2 hours) to allow the system to reach a state of supersaturation and subsequent precipitation.[19]
-
Filtration: After incubation, filter the solutions through a solubility filter plate to remove any precipitated (undissolved) compound.[18][20]
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate.
-
UV Spectrophotometry: Measure the absorbance of the filtrate using a UV plate reader at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve of the compound in DMSO/buffer mixtures. The highest concentration that remains in solution is reported as the kinetic solubility.
pKa Determination (UV-Spectrophotometric Method)
The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values. For a compound like 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, the phenolic hydroxyl group is expected to be the primary acidic site. UV-spectrophotometry is a suitable method for pKa determination, provided the compound has a chromophore near the ionization center, causing the UV spectrum to change with pH.[21][22]
Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., from pH 3 to 11).[23] Accurately measure the pH of each buffer.
-
Sample Preparation: Prepare a stock solution of the compound in a co-solvent like DMSO.[21]
-
Spectral Acquisition: In a 96-well UV-plate, add a small, constant amount of the stock solution to each well, followed by the different pH buffers.[21]
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a microplate spectrophotometer.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength against pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
-
Alternatively, more robust methods involve analyzing the ratio of absorbances at two different wavelengths to normalize for concentration differences.[22]
-
Caption: Workflow for pKa determination by UV-spectrophotometry.
Expected Spectroscopic Signatures
Spectroscopic analysis provides definitive structural confirmation. Based on the known functional groups, the following signatures are anticipated:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
A broad O-H stretch from the phenol group around 3200-3500 cm⁻¹.[24][25]
-
A sharp, intense C≡N stretch for the nitrile group around 2230-2240 cm⁻¹ (aromatic nitriles absorb at a slightly lower frequency than aliphatic ones due to conjugation).[26][27][28]
-
Asymmetric and symmetric N-O stretches for the nitro group at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[29]
-
C-F stretch in the 1000-1400 cm⁻¹ region.
-
C=C stretches from the aromatic rings around 1450-1600 cm⁻¹.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
The aromatic region (7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the 7 protons on the two aromatic rings. Protons ortho to the electron-withdrawing nitro and cyano groups are expected to be shifted further downfield.[30][31]
-
A broad singlet for the phenolic -OH proton, which may be shifted depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Multiple signals in the aromatic region (110-160 ppm).
-
The carbon attached to the hydroxyl group (C-OH) will be significantly downfield.[32]
-
The carbon of the nitrile group (C≡N) will appear around 115-125 ppm.
-
The carbon attached to the fluorine will show a large one-bond coupling constant (¹J_CF).
-
Safety, Handling, and Storage
While a full toxicological profile for this compound is not available, its constituent functional groups warrant careful handling. Nitrophenols can be toxic, and skin contact should be avoided.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(3-Cyano-2-fluorophenyl)-2-nitrophenol is a compound with significant potential, meriting further investigation. This guide provides the essential framework for its initial characterization. By combining predictive modeling with the rigorous, validated experimental protocols outlined herein, researchers can confidently establish its fundamental physicochemical profile. This foundational data is indispensable for guiding future studies, whether in the context of medicinal chemistry, materials science, or as a novel building block in organic synthesis.
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